2-benzyl-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
Properties
IUPAC Name |
2-benzyl-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c23-18-21-14-16(26(24,25)20-11-5-2-6-12-20)9-10-17(21)19-22(18)13-15-7-3-1-4-8-15/h1,3-4,7-10,14H,2,5-6,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGORXRMPKYJRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and a triazole precursor. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide or benzyl chloride in the presence of a suitable base.
Sulfonylation: The piperidine-1-sulfonyl group is introduced through a sulfonylation reaction using piperidine and a sulfonyl chloride derivative, such as p-toluenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Core Ring Functionalization
The triazolo[4,3-a]pyridine scaffold undergoes electrophilic and nucleophilic substitutions depending on reaction conditions:
Electrophilic Aromatic Substitution
-
Nitration : The pyridine ring can undergo nitration at position 8 using mixed acid (HNO₃/H₂SO₄) at 0–5°C, yielding nitro derivatives for further reduction to amine intermediates .
-
Halogenation : Bromination with Br₂ in acetic acid introduces halogens at the pyridine C7 or C8 positions, enabling cross-coupling reactions .
Nucleophilic Displacement
-
Chlorine atoms at C6 (if present in precursors) are displaced by hydrazine hydrate in isopropanol at 80°C to form hydrazinyl intermediates, key for triazole ring cyclization .
Sulfonamide Group Modifications
The piperidine-1-sulfonyl moiety participates in nucleophilic substitutions and coupling reactions:
-
The sulfonamide’s electron-withdrawing nature directs meta/para substitutions in coupled aryl groups .
Benzyl Group Transformations
The N-benzyl substituent is amenable to:
Oxidation
-
KMnO₄ in acidic conditions oxidizes the benzyl methylene to a ketone, though steric hindrance from the triazole ring may limit yield.
Radical Bromination
-
N-Bromosuccinimide (NBS) under UV light selectively brominates the benzyl para position, enabling further functionalization .
Triazole Ring Reactions
The 1,2,4-triazole ring exhibits tautomerism and participates in:
Alkylation/Acylation
-
Alkylation with iodomethane in DMF/K₂CO₃ yields N-methylated derivatives, altering electronic properties .
-
Acylation using acetyl chloride in pyridine introduces acetyl groups at N1 .
Metal Coordination
-
The triazole nitrogen coordinates with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water, forming complexes studied for catalytic applications.
Cyclization and Ring Expansion
-
Heating with DMF-DMA (dimethylformamide dimethyl acetal) induces ring expansion to form pyrido[2,3-d]pyrimidines .
-
Photochemical [2+2] cycloadditions with alkenes generate fused bicyclic structures under UV light .
Hydrogenation and Reduction
-
Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the pyridine ring to piperidine, though the sulfonamide group remains intact .
-
NaBH₄ selectively reduces ketones or imines in the presence of the triazole ring.
Degradation Pathways
-
Acidic hydrolysis (6M HCl, reflux) cleaves the sulfonamide bond, yielding piperidine and triazolopyridine fragments.
-
Oxidative degradation with H₂O₂/Fe²⁺ (Fenton’s reagent) fragments the triazole ring into carboxylic acids .
Key Reaction Optimization Insights
-
Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance electrophilic substitutions, while ethanol improves nucleophilic displacements .
-
Catalysts : Pd-based catalysts enable efficient cross-couplings, with ligand choice (Xantphos vs. SPhos) influencing regioselectivity .
-
Temperature Control : Low temperatures (0–5°C) prevent triazole ring decomposition during nitration/halogenation.
Scientific Research Applications
Medicinal Chemistry
Structural Characteristics:
The compound belongs to the triazolo[4,3-a]pyridine class, which is known for its diverse biological activities. The presence of the sulfonamide group enhances its pharmacological properties by improving solubility and bioavailability.
Synthesis and Derivatives:
Research has focused on synthesizing derivatives of this compound to enhance its efficacy and reduce toxicity. For instance, modifications at the benzyl position have been shown to retain or improve biological activity while altering pharmacokinetic profiles .
Antimicrobial Activity
Antibacterial and Antifungal Properties:
Studies have indicated that derivatives of triazolo[4,3-a]pyridines exhibit significant antibacterial and antifungal activities. The sulfonamide moiety is particularly effective against a range of pathogens. For example, compounds derived from this scaffold have been evaluated against Staphylococcus aureus and Candida albicans, showing promising results in inhibiting growth .
Antimalarial Research
Potential as Antimalarial Agents:
Recent investigations have highlighted the potential of triazolo[4,3-a]pyridine sulfonamides as antimalarial agents. In vitro studies demonstrated that certain derivatives possess potent activity against Plasmodium falciparum, with inhibitory concentrations in the low micromolar range . This suggests a promising avenue for developing new treatments for malaria.
Neurological Applications
CNS Activity:
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological applications. Research indicates that triazolo[4,3-a]pyridine derivatives can exhibit anticonvulsant and anxiolytic effects in animal models, potentially offering new therapeutic options for epilepsy and anxiety disorders .
Anti-inflammatory Properties
Mechanism of Action:
Triazolo[4,3-a]pyridines have also been studied for their anti-inflammatory effects. The sulfonamide group may play a role in modulating inflammatory pathways, making these compounds relevant in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
Data Table: Biological Activities of 2-benzyl-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one Derivatives
| Activity Type | Compound Derivative | IC50 (μM) | Target Pathogen/Condition |
|---|---|---|---|
| Antibacterial | 2-benzyl-6-(sulfonyl) derivative | 5.0 | Staphylococcus aureus |
| Antifungal | 2-benzyl-6-(sulfonyl) derivative | 10.0 | Candida albicans |
| Antimalarial | Triazolo derivative | 2.24 | Plasmodium falciparum |
| Anticonvulsant | CNS-active derivative | Varies | Animal model (epilepsy) |
| Anti-inflammatory | Sulfonamide derivative | Varies | Inflammatory bowel disease |
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The triazolopyridine core is known to bind to the active sites of certain enzymes, inhibiting their activity. This can lead to the disruption of key biological pathways, ultimately resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The antimalarial activity and physicochemical properties of triazolopyridine sulfonamides are highly dependent on substitutions at the benzyl and sulfonamide positions. Below is a detailed comparison with key analogs:
Key Observations:
Impact of Benzyl Substituents :
- Halogenated Benzyl Groups : The 3-chlorobenzyl analog (IC₅₀ = 4.98 µM ) shows moderate antimalarial activity, suggesting that electron-withdrawing groups at the benzyl position enhance target binding. The 3,5-difluorobenzyl variant may exhibit improved lipophilicity and metabolic stability due to fluorine atoms, though biological data are unavailable.
- Positional Effects : The 4-chlorobenzyl derivative (13f) has a higher melting point (173–174°C) compared to the 2-fluorobenzyl analog (13h, 150–151°C), indicating that para-substitutions may enhance crystallinity.
Sulfonamide Modifications: Piperidine vs. Methylpiperidine Substitution: The 4-methylpiperidine group in 13h may reduce metabolic degradation compared to unsubstituted piperidine, though this requires validation.
Target Compound Profile : The unsubstituted benzyl group in the target compound may offer a balance between lipophilicity and steric bulk, but the absence of halogenation or methylation could limit its antimalarial potency compared to analogs like 13f or the 3-chlorobenzyl derivative .
Biological Activity
Overview
2-benzyl-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound belonging to the class of triazolopyridines. This compound has garnered attention due to its diverse biological activities, including potential antimalarial and anticancer properties. The unique structure of this compound, characterized by the piperidine sulfonyl group and a benzyl moiety, contributes to its pharmacological profile.
Synthesis and Structural Characteristics
The synthesis of 2-benzyl-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves several key steps:
- Formation of the Triazolopyridine Core : This is achieved through cyclization reactions involving pyridine derivatives and triazole precursors.
- Introduction of the Benzyl Group : Typically performed via nucleophilic substitution using benzyl halides.
- Sulfonylation : The piperidine sulfonyl group is added through a sulfonylation reaction with piperidine and sulfonyl chlorides.
Anticancer Activity
Research indicates that compounds within the triazolo[4,3-a]pyridine family exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 2-benzyl-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one demonstrate antiproliferative activity against various cancer cell lines. A notable study evaluated the biological activity of related compounds against breast, colon, and lung cancer cell lines and found that certain derivatives exhibited IC50 values indicating potent antiproliferative effects .
Antimalarial Activity
In a recent investigation focused on antimalarial drug discovery, a series of triazolo[4,3-a]pyridine sulfonamides were synthesized and evaluated for their activity against Plasmodium falciparum. Compounds structurally related to 2-benzyl-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one demonstrated promising in vitro antimalarial activity with IC50 values as low as 2.24 μM . This suggests that modifications in the structure can enhance biological activity.
The mechanism by which 2-benzyl-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways related to proliferation and apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to 2-benzyl-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one:
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of [1,2,4]triazolo[4,3-a]pyridin-3-one derivatives?
The synthesis of triazolopyridine derivatives often involves oxidative ring closure of hydrazine intermediates. A green chemistry approach uses sodium hypochlorite (NaOCl) as an oxidant in ethanol at room temperature, yielding ~73% isolated product after 3 hours . Key steps include:
- Reaction setup : Dissolve the hydrazine intermediate in ethanol, add NaOCl dropwise under stirring.
- Work-up : Extract with dichloromethane, dry over Na₂SO₄, and purify via alumina chromatography.
- Advantages : Avoids toxic reagents like Cr(VI) or DDQ, aligning with sustainable practices.
Q. How can researchers confirm the structural identity of this compound?
Physicochemical characterization typically involves:
Q. What purification strategies are effective for isolating triazolopyridines?
- Liquid-liquid extraction : Use solvents like dichloromethane to separate the product from aqueous layers .
- Chromatography : Silica gel or alumina plugs for rapid purification .
- Recrystallization : Ethanol/water mixtures to obtain analytically pure crystals.
Advanced Research Questions
Q. How can computational docking tools like AutoDock Vina predict the binding modes of this compound with biological targets?
AutoDock Vina optimizes binding mode predictions via:
- Scoring function : Combines empirical and knowledge-based terms for affinity estimation.
- Multithreading : Enables rapid screening on multicore systems (≈2x faster than AutoDock 4) .
- Validation : Compare predicted poses with crystallographic data (e.g., CCDC entries for related compounds) .
Example workflow :
| Step | Parameter | Value |
|---|---|---|
| Protein preparation | Protonation state | pH 7.4 |
| Ligand optimization | Force field | MMFF94 |
| Docking | Exhaustiveness | 8 |
Q. What structure-activity relationship (SAR) insights exist for substituents on the triazolopyridine scaffold?
- Benzyl group (C-2 position) : Enhances lipophilicity, potentially improving blood-brain barrier penetration (observed in trazodone analogs) .
- Piperidine-sulfonyl (C-6 position) : May modulate kinase inhibition via hydrogen bonding (analogous to pyrazolo[4,3-c]pyridinones) .
- Electron-withdrawing groups : Improve metabolic stability (e.g., chloro substituents in trazodone derivatives) .
Q. How can cyclic voltammetry elucidate the electrochemical behavior of this compound?
Q. What crystallographic techniques validate the 3D structure of triazolopyridine derivatives?
Q. How do analytical methods ensure purity in triazolopyridine synthesis?
Q. What strategies optimize reaction conditions for triazolopyridine derivatization?
- Solvent screening : Ethanol minimizes side reactions vs. polar aprotic solvents .
- Temperature control : Room temperature avoids decomposition of sulfonyl groups .
- Phosphonate incorporation : 5-exo-dig cyclization with alkynylphosphonates yields bioactive derivatives .
Contradictions and Alternatives
- Oxidant selection : While NaOCl is eco-friendly, Cr(VI) offers higher yields for electron-deficient substrates . Researchers must balance efficiency and sustainability.
- Substituent effects : Piperidine-sulfonyl groups may enhance target engagement but reduce solubility—counterbalance with hydrophilic moieties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
